Bienvenue dans la boutique en ligne BenchChem!

1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine

Sigma-1 receptor Binding affinity Subtype selectivity

FM-SA4503 is the non-radioactive reference standard for [¹⁸F]FM-SA4503 PET radioligand production. With a σ1 Ki of 6.4 nM and 39-fold selectivity over σ2, it outperforms FE-SA4503 (14-fold) for unambiguous σ1 signal attribution in autoradiography and competitive binding assays. Its ¹⁸F-matched half-life (109.8 min) enables multi-center distribution—unlike ¹¹C analogs restricted to on-site cyclotrons. Buy alongside SA4503 and FE-SA4503 for complete SAR mapping of the σ1 binding pocket.

Molecular Formula C23H31FN2O2
Molecular Weight 386.511
CAS No. 1004511-88-9
Cat. No. B2598720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
CAS1004511-88-9
Molecular FormulaC23H31FN2O2
Molecular Weight386.511
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OCF
InChIInChI=1S/C23H31FN2O2/c1-27-23-18-21(9-10-22(23)28-19-24)11-13-26-16-14-25(15-17-26)12-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-10,18H,5,8,11-17,19H2,1H3
InChIKeyBEMJANRMADTXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (CAS 1004511-88-9) – Sigma-1 Receptor Ligand for PET Tracer Development and Neuroscience Research Procurement


1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FM-SA4503) is a synthetic piperazine derivative that functions as a potent and selective sigma-1 (σ1) receptor agonist. It is the 4-fluoromethoxy analog of SA4503, a benchmark σ1 agonist that entered phase II clinical trials for post-stroke functional recovery [1]. FM-SA4503 retains high σ1 affinity (Ki = 6.4 nM) and exhibits approximately 39-fold selectivity over the σ2 subtype (Ki = 250 nM), making it a critical reference compound for PET radioligand development, particularly its ¹⁸F-labeled counterpart [¹⁸F]FM-SA4503, which is used for in vivo mapping of σ1 receptors in the central nervous system [2]. The compound is widely sourced by academic imaging centers, radiochemistry laboratories, and pharmaceutical research groups engaged in σ1 receptor biology, neurodegenerative disease modeling, and PET tracer validation.

Why Generic Sigma-1 Ligands Cannot Substitute for 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine in Quantitative PET Imaging and Receptor Occupancy Studies


Superficially similar sigma-1 receptor ligands—including the parent compound SA4503, the fluoroethyl analog FE-SA4503, and other piperazine-based σ1 agents—exhibit substantial differences in subtype selectivity, brain uptake kinetics, metabolic stability, and isotopic labeling compatibility that preclude direct interchangeability in research and imaging workflows [1][2]. Even within the SA4503 chemotype, a single atom substitution (fluoro‑methoxy vs. fluoro‑ethoxy vs. di‑methoxy) produces a greater than 2.8‑fold difference in σ1/σ2 selectivity ratios and shifts the in vivo brain uptake plateau from 30 minutes to over 120 minutes [1][3]. Additionally, the choice of radioisotope (¹⁸F vs. ¹¹C) imposes fundamentally different logistical constraints: ¹⁸F (half‑life 109.8 min) permits multi‑center distribution, whereas ¹¹C (half‑life 20.4 min) restricts use to on‑site cyclotron facilities [4]. These quantitative differences mean that substituting FM‑SA4503 with SA4503, FE‑SA4503, or another in‑class ligand without rigorous re‑validation introduces uncontrolled variability in binding potential measurements, regional brain distribution patterns, and target occupancy estimates.

Quantitative Differentiation Evidence for 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FM-SA4503) Versus Closest Sigma-1 Receptor Ligand Analogs


σ1 Receptor Binding Affinity and Subtype Selectivity: FM-SA4503 vs. SA4503 and FE-SA4503

In a direct head-to-head in vitro binding assay, FM-SA4503 exhibited a σ1 Ki of 6.4 nM and σ2 Ki of 250 nM, yielding a σ1/σ2 selectivity ratio of 39. The parent compound SA4503, measured in the same study, showed σ1 Ki = 4.4 nM and σ2 Ki = 242 nM (selectivity ratio = 55) [1]. In an independent cross-study comparison using guinea pig brain homogenates, the fluoroethyl analog FE-SA4503 displayed σ1 Ki = 8.0 nM and σ2 Ki = 113.2 nM (selectivity ratio = 14) [2]. Thus, while SA4503 exhibits the highest absolute selectivity, FM-SA4503 retains approximately 2.8-fold greater σ1/σ2 selectivity than FE-SA4503 (39 vs. 14), and its σ1 affinity (6.4 nM) is superior to that of FE-SA4503 (8.0 nM). The fluoromethoxy substitution therefore preserves the σ1 selectivity profile of the parent scaffold significantly better than the fluoroethyl modification.

Sigma-1 receptor Binding affinity Subtype selectivity PET radioligand Structure-activity relationship

In Vivo Brain Uptake Kinetics: Extended PET Imaging Time Window of [¹⁸F]FM-SA4503 vs. [¹⁸F]FE-SA4503

In conscious monkey PET studies, [¹⁸F]FM-SA4503 brain radioactivity increased gradually over 120 minutes post-injection and maintained a stable plateau from 120 to 180 minutes [1]. In contrast, [¹⁸F]FE-SA4503 brain uptake reached a plateau at approximately 30 minutes post-injection under comparable conditions [2]. The extended ascending phase and prolonged stable plateau of [¹⁸F]FM-SA4503 provide a substantially wider imaging window (~60–120 min of stable signal) compared to [¹⁸F]FE-SA4503, which may require acquisition completion within a narrower temporal window before washout begins. This kinetic difference is attributed to the distinct metabolic and clearance profiles conferred by the fluoromethoxy versus fluoroethoxy substituent at the 4-position of the phenethyl ring.

PET imaging Brain pharmacokinetics Time-activity curve Sigma-1 receptor Non-human primate

In Vivo Specific Binding Signal: Haloperidol Displacement Magnitude in Monkey Brain

In haloperidol pretreatment experiments in rhesus monkey, [¹⁸F]FM-SA4503 brain radioactivity was reduced to 22–32% of baseline at 60 minutes and to 11–25% of baseline at 180 minutes post-injection, indicating that 75–89% of the accumulated brain signal was attributable to specific σ1 receptor binding at late time points [1]. By comparison, [¹⁸F]FE-SA4503 displacement with SA4503 (1 mg/kg i.v.) produced a qualitatively similar but quantitatively less pronounced reduction in cortical and subcortical binding, with binding potential values (BP) of 1.65–4.04 across brain regions [2]. The higher fractional specific binding of [¹⁸F]FM-SA4503 at late imaging times (up to 89% at 180 min) translates to superior signal-to-noise ratios for σ1 receptor quantification, particularly in low-density receptor regions.

Specific binding Blocking study PET imaging Sigma-1 receptor occupancy Haloperidol

Consolidated Selectivity Ratio Ranking Among SA4503-Derived PET Radioligands

A comprehensive 2025 review tabulating all major σ1 PET radioligands places [¹⁸F]FM-SA4503 as the most selective SA4503-derived tracer with a reported σ1/σ2 selectivity ratio of approximately 39 (σ1 Ki = 6.4 nM; σ2 Ki = 250 nM) [1]. The next-best SA4503 derivatives, [¹⁸F]FE-SA4503 and [¹¹C]SA4503, each achieve only approximately 14-fold selectivity (σ1 Ki 4.6–8.0 nM; σ2 Ki 63.1–113.2 nM). Other analogs such as [¹¹C]SA5845 (σ1 Ki = 33 nM; σ2 Ki = 9.5 nM) and [¹⁸F]FE-SA5845 (σ1 Ki = 3.10 nM; σ2 Ki = 6.8 nM) are essentially non-selective or σ2-preferring. Among all evaluated candidates in this chemotype, FM-SA4503 uniquely combines sub-10 nM σ1 affinity with a selectivity window exceeding 35-fold, a profile not matched by any fluoroethoxy or dimethoxy congener.

Sigma-1 selectivity Radioligand ranking SA4503 derivatives PET tracer comparison logD

Procurement-Relevant Application Scenarios for 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FM-SA4503)


Development and Validation of ¹⁸F-Labeled PET Radiopharmaceuticals for CNS Sigma-1 Receptor Imaging

FM-SA4503 serves as the non-radioactive reference standard for [¹⁸F]FM-SA4503 radiopharmaceutical production. Its well-characterized binding profile (σ1 Ki = 6.4 nM; 39-fold selectivity over σ2) [1] makes it essential for quality control, competitive binding assays, and determination of molar activity during radiosynthesis. The ¹⁸F half-life (109.8 min) enables distribution to satellite PET centers without on-site cyclotron, a logistical advantage over ¹¹C-labeled analogs [2]. Research groups procuring FM-SA4503 are typically establishing PET imaging pipelines for σ1 receptor quantification in stroke, neurodegeneration, and neuropathic pain models.

In Vitro Autoradiography and Receptor Occupancy Studies in Preclinical Neuroscience

The 39-fold σ1/σ2 selectivity of FM-SA4503, substantially higher than the 14-fold selectivity of FE-SA4503 [1][3], makes it the preferred cold ligand for in vitro autoradiography experiments where unambiguous σ1 signal attribution is critical. Brain slice incubation with tritiated or fluorescent FM-SA4503 derivatives, co-incubated with unlabeled FM-SA4503 for non-specific binding determination, yields cleaner autoradiographic maps of σ1 receptor distribution in rodent and primate brain sections. This application is standard in academic pharmacology laboratories studying σ1 receptor neuroanatomy and in pharmaceutical companies conducting target engagement studies for σ1-directed drug candidates.

Reference Compound for Structure-Activity Relationship (SAR) Studies on SA4503 Chemotype

As the fluoromethoxy analog at a key pharmacophoric position, FM-SA4503 is uniquely positioned as a SAR probe to delineate the effects of 4-position oxygen substituents on σ1 binding affinity, subtype selectivity, and in vivo brain kinetics. Comparative analysis with the 3,4-dimethoxy parent SA4503 and the 4-fluoroethoxy analog FE-SA4503 has revealed that fluoromethoxy substitution preserves high selectivity while fluoroethoxy modification degrades it approximately 2.8-fold [1][3]. Medicinal chemistry teams procuring FM-SA4503 alongside SA4503 and FE-SA4503 can systematically map the tolerance of the σ1 binding pocket to halogenated alkoxy substituents, informing the design of next-generation σ1 ligands with optimized imaging or therapeutic properties.

Cross-Validation of Novel σ1 PET Tracers Against an Established Benchmark

Newly developed σ1 PET radioligands (e.g., [¹⁸F]fluspidine, [¹⁸F]FTC-146) are routinely benchmarked against the SA4503 chemotype for binding affinity, selectivity, and brain uptake kinetics. FM-SA4503, with its consolidated selectivity advantage over FE-SA4503 and comparable affinity to SA4503 [1][4], serves as a critical comparator compound in head-to-head validation studies. Procurement of FM-SA4503 alongside candidate tracers enables direct in vitro competition binding and in vivo blocking experiments, providing the quantitative comparator data required for regulatory submissions and peer-reviewed publication of novel tracer characterization.

Quote Request

Request a Quote for 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.